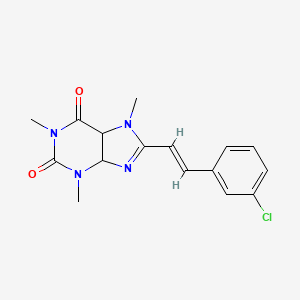

(Z)-8-(3-chlorostyryl)caffeine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-8-(3-chlorostyryl)caffeine is a useful research compound. Its molecular formula is C16H17ClN4O2 and its molecular weight is 332.78 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuroprotective Properties

One of the most significant applications of (Z)-8-(3-chlorostyryl)caffeine is in neuroprotection, particularly in models of Parkinson’s disease. Research indicates that this compound can attenuate neurotoxicity induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that models Parkinson's disease in animals.

- Mechanism of Action : The compound works by inhibiting the conversion of MPTP to its toxic metabolite MPP(+), thereby reducing oxidative stress and neuronal damage. Specifically, it has been shown to elevate striatal levels of MPTP while decreasing levels of MPDP(+) and MPP(+) in vivo .

- Research Findings : In studies, this compound demonstrated a K_i value of approximately 100 nM for MAO-B inhibition, indicating its potency in protecting against oxidative damage associated with neurodegenerative diseases .

Cancer Research

Recent studies have also investigated the potential anticancer effects of this compound. Its role as an adenosine A2A receptor antagonist suggests possible applications in cancer therapy due to the receptor's involvement in tumor growth and metastasis.

- Cell Proliferation : Preliminary findings indicate that antagonizing A2A receptors may inhibit cell proliferation in certain cancer cell lines. This effect is attributed to the modulation of signaling pathways involved in cell cycle regulation .

- Combination Therapies : There is ongoing research into using this compound in combination with other therapeutic agents to enhance anticancer efficacy while mitigating side effects associated with conventional treatments like chemotherapy.

Organic Synthesis Applications

Beyond its biological applications, this compound has been explored as a catalyst in organic synthesis due to its unique structural properties.

- Catalytic Role : The compound has been utilized as a catalyst for various organic transformations, particularly in the synthesis of complex molecules. Its ability to function as a biodegradable catalyst aligns with the growing interest in green chemistry .

- Efficiency and Yield : Studies have demonstrated that reactions catalyzed by caffeine derivatives can lead to high yields and selectivity while minimizing environmental impact through reduced waste generation .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Chemical Reactivity

The (Z)-isomer’s reactivity is influenced by its styryl group and chlorophenyl substituent:

-

Electrophilic Aromatic Substitution : The 3-chlorophenyl group may undergo further halogenation or nitration at the para-position relative to the chlorine atom.

-

Oxidation : The styryl double bond could oxidize to an epoxide or carbonyl group under strong oxidizing agents (e.g., mCPBA) .

-

Cycloaddition : Potential participation in Diels-Alder reactions as a dienophile, though no experimental data exists for this isomer.

Biotransformation and Degradation

-

Monoamine Oxidase (MAO) Inhibition : The (E)-isomer inhibits MAO-B (Ki∼100nM) , suggesting the (Z)-isomer may interact similarly with MAO enzymes.

-

Hepatic Metabolism : Likely undergoes demethylation at the 1-, 3-, or 7-positions via CYP1A2, analogous to caffeine’s catabolism .

Stability and Isomerization

-

Thermal Stability : The (Z)-isomer is less thermodynamically stable than the (E)-isomer, with potential isomerization to the (E)-form at elevated temperatures .

-

Photostability : Exposure to UV light may accelerate isomerization or degradation .

Research Gaps and Challenges

Propiedades

Fórmula molecular |

C16H17ClN4O2 |

|---|---|

Peso molecular |

332.78 g/mol |

Nombre IUPAC |

8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethyl-4,5-dihydropurine-2,6-dione |

InChI |

InChI=1S/C16H17ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-14-13(19)15(22)21(3)16(23)20(14)2/h4-9,13-14H,1-3H3/b8-7+ |

Clave InChI |

SIKKJYKLUJCDNQ-BQYQJAHWSA-N |

SMILES isomérico |

CN1C2C(N=C1/C=C/C3=CC(=CC=C3)Cl)N(C(=O)N(C2=O)C)C |

SMILES canónico |

CN1C2C(N=C1C=CC3=CC(=CC=C3)Cl)N(C(=O)N(C2=O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.